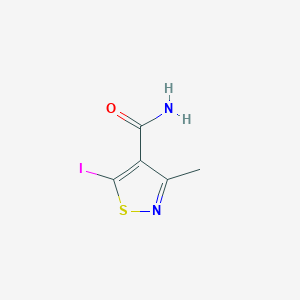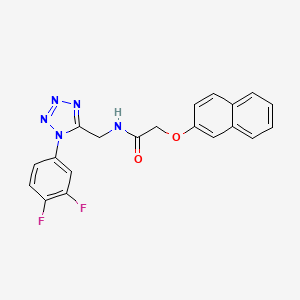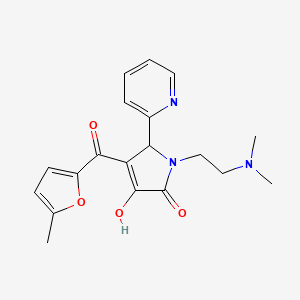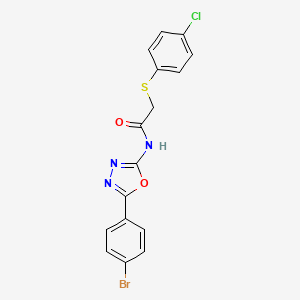![molecular formula C12H15ClS B2768743 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene CAS No. 1881331-52-7](/img/structure/B2768743.png)
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is a chemical compound with the molecular formula C12H15ClS and a molecular weight of 226.76 . The IUPAC name for this compound is (4-chlorobenzyl)(cyclopentyl)sulfane .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene is 1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Reactivity and Synthesis
1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene serves as a pivotal compound in the study of reactivity and synthesis within organic chemistry. For instance, it is involved in the reactions with phenylsulfenyl chloride or phenylselenyl chloride to yield products like (cyclobut-1-enylsulfanyl)benzene or (cyclobut-1-enylselanyl)benzene, alongside ring-opened products. These reactions are conducted at low temperatures across various solvents, demonstrating the compound's versatility in synthesizing complex structures. A proposed mechanism for these reactions highlights its utility in understanding reaction pathways and designing new synthetic routes (Le‐Ping Liu & M. Shi, 2004).
Catalysis
The compound is also integral to catalysis research. It has been used to study the catalytic effects in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions. These studies highlight its role in promoting reactions under eco-friendly conditions with excellent yields, simplifying procedures, and easy work-up, thereby contributing to the development of more sustainable chemical processes (Z. Karimi-Jaberi et al., 2012).
Material Science
In material science, the unique structural properties of 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene are explored through its interaction with other compounds, such as in the synthesis of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds. These investigations contribute to the understanding of molecular architecture, offering insights into the design of new materials with potential applications in electronics, catalysis, and photonics (B. O. and P. Steel, 1998).
Environmental and Biochemical Studies
This compound plays a role in environmental and biochemical studies, particularly in the investigation of hydrocarbon oxidation. The selective oxidation of hydrocarbons by aqueous solutions of chloroplatinum salts, involving compounds like 1-Chloro-4-[(cyclopentylsulfanyl)methyl]benzene, helps elucidate mechanisms of hydrocarbon functionalization. These studies are crucial for understanding the environmental fate of hydrocarbons and developing techniques for their remediation or functional transformation (J. Labinger et al., 1993).
Propriétés
IUPAC Name |
1-chloro-4-(cyclopentylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINHXMZHGHNMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylpiperidin-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2768660.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2768661.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)


![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)


![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)
![[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone](/img/structure/B2768677.png)
![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2768681.png)

![5-[(4-bromophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2768683.png)